4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a naphthalene ring and a dipropylsulfamoyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting benzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the intermediate product with dipropylamine and a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonated benzamide derivatives.
Substitution: Substituted benzamide or naphthalene derivatives.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dipropylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(naphthalen-1-yl)benzamide: Similar structure but with dimethyl groups instead of dipropyl groups.
4-(N,N-diethylsulfamoyl)-N-(naphthalen-1-yl)benzamide: Similar structure but with diethyl groups instead of dipropyl groups.
4-(N,N-dipropylsulfamoyl)-N-(phenyl)benzamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
The uniqueness of 4-(dipropylsulfamoyl)-N-(naphthalen-1-yl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the naphthalene ring enhances its ability to participate in π-π interactions, while the dipropylsulfamoyl group provides steric bulk and electronic effects that influence its reactivity and binding properties.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-naphthalen-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-16-25(17-4-2)29(27,28)20-14-12-19(13-15-20)23(26)24-22-11-7-9-18-8-5-6-10-21(18)22/h5-15H,3-4,16-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWRQGQQQZIREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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